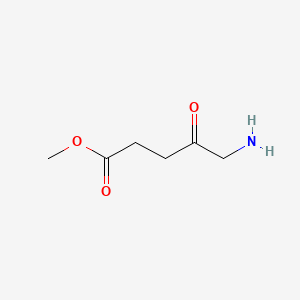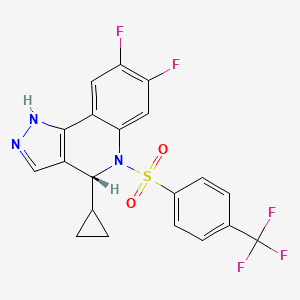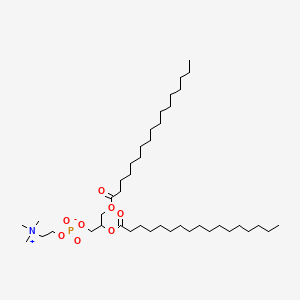
Pipequaline
Overview
Description
Pipequaline, also known by its developmental code name PK-8165, is an anxiolytic drug that was never marketed. It possesses a unique chemical structure that is not closely related to other drugs of its type. This compound has a similar pharmacological profile to the benzodiazepine family of drugs, but with mainly anxiolytic properties and very little sedative, amnestic, or anticonvulsant effects. It acts as a non-selective GABA A receptor partial agonist .
Scientific Research Applications
Pipequaline is primarily used in scientific research due to its anxiolytic properties without significant sedative effects. It has been studied for its potential to reduce responses to stressful situations and its effects on memory when used alone or in combination with other drugs like diazepam . Additionally, this compound’s unique chemical structure and pharmacological profile make it a valuable tool for studying the GABA A receptor and its role in anxiety and other neurological conditions .
Mechanism of Action
Target of Action
Pipequaline, also known as PK-8165, is an anxiolytic drug that was never marketed . It primarily targets the GABA A receptors in the brain . These receptors are a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.
Mode of Action
This compound acts as a non-selective GABA A receptor partial agonist . This means it binds to the GABA A receptors and mimics the natural neurotransmitter’s action to a certain extent, leading to a decrease in neuronal excitability.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve modulation of GABA A receptor activity, leading to decreased neuronal excitability. This results in its anxiolytic effects, with minimal sedative, amnestic, or anticonvulsant effects .
Action Environment
Biochemical Analysis
Biochemical Properties
Pipequaline plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts on the GABA A receptors in the brain, functioning as a partial agonist. This interaction modulates the inhibitory effects of GABA (gamma-aminobutyric acid), leading to its anxiolytic properties. This compound’s unique structure allows it to bind to the benzodiazepine site on the GABA A receptor, albeit with lower efficacy compared to full agonists .
Cellular Effects
This compound influences various cellular processes, particularly in the central nervous system. It affects cell signaling pathways by modulating GABAergic transmission, which in turn impacts neuronal excitability and synaptic plasticity. This modulation can lead to changes in gene expression and cellular metabolism, contributing to its anxiolytic effects. Studies have shown that this compound can reduce responses to stressful situations without causing significant sedation or memory impairment .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the GABA A receptor’s benzodiazepine site. This binding enhances the receptor’s response to GABA, increasing chloride ion influx and hyperpolarizing the neuron. This hyperpolarization reduces neuronal excitability, leading to its anxiolytic effects. This compound’s partial agonist activity means it does not fully activate the receptor, resulting in fewer side effects compared to full agonists .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its efficacy can diminish with prolonged exposure due to receptor desensitization. Long-term studies have shown that this compound maintains its anxiolytic properties without significant degradation. Continuous exposure may lead to tolerance, necessitating higher doses to achieve the same effect .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, it effectively reduces anxiety without causing sedation. At higher doses, it can lead to adverse effects such as motor impairment and reduced cognitive function. Threshold effects have been observed, where a minimal effective dose produces anxiolytic effects, but increasing the dose beyond a certain point does not proportionally enhance these effects .
Metabolic Pathways
This compound is metabolized primarily in the liver, involving enzymes such as cytochrome P450. The metabolic pathways include hydroxylation and subsequent conjugation, leading to the formation of inactive metabolites that are excreted via the kidneys. These metabolic processes ensure that this compound is efficiently cleared from the body, minimizing the risk of accumulation and toxicity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It binds to plasma proteins, which facilitates its transport across the blood-brain barrier. Once in the brain, this compound accumulates in regions with high GABA A receptor density, such as the hippocampus and amygdala, where it exerts its anxiolytic effects .
Subcellular Localization
This compound’s subcellular localization is primarily within the synaptic cleft, where it interacts with GABA A receptors on the postsynaptic membrane. This localization is crucial for its function, as it allows this compound to modulate synaptic transmission effectively. The compound does not undergo significant post-translational modifications, and its activity is largely determined by its binding affinity and partial agonist properties .
Preparation Methods
The synthetic routes and reaction conditions for pipequaline are not extensively documented in publicly available sources. it is known that this compound is a quinoline derivative. The preparation of quinoline derivatives typically involves the Skraup synthesis, Doebner-Miller reaction, or Friedländer synthesis. These methods involve the condensation of aniline derivatives with carbonyl compounds under acidic conditions .
Chemical Reactions Analysis
Pipequaline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
Pipequaline is unique due to its partial agonist activity at the GABA A receptor and its lack of significant sedative effects. Similar compounds include:
Indalpine: An antidepressant that also acts on the GABA A receptor.
Viqualine: Another anxiolytic drug with a similar pharmacological profile to this compound.
These compounds share some pharmacological properties with this compound but differ in their chemical structures and specific effects on the GABA A receptor.
Properties
IUPAC Name |
2-phenyl-4-(2-piperidin-4-ylethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2/c1-2-6-18(7-3-1)22-16-19(11-10-17-12-14-23-15-13-17)20-8-4-5-9-21(20)24-22/h1-9,16-17,23H,10-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMEWZCMTSIONOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCC2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20228183 | |
| Record name | Pipequaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20228183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77472-98-1 | |
| Record name | 2-Phenyl-4-[2-(4-piperidinyl)ethyl]quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77472-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pipequaline [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077472981 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pipequaline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13991 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pipequaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20228183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PIPEQUALINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J3S205V4I2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Pipequaline interact with its target and what are the downstream effects?
A1: this compound acts as a partial agonist of benzodiazepine receptors []. While the provided abstracts don't delve into specific downstream effects, benzodiazepine receptor agonists are known for their anxiolytic, sedative, and anticonvulsant properties. Interestingly, one study found that at low doses, this compound exhibited psychostimulant properties rather than sedation [].
Q2: What is known about the binding of this compound to plasma proteins?
A2: this compound demonstrates extensive binding to various plasma proteins, including human serum albumin (HSA), α1-acid glycoprotein (AAG), lipoproteins, and erythrocytes [, , ]. The degree of binding is inversely proportional to the concentration of the binding component. Notably, this compound exhibits high affinity for a specific site on AAG and two sites on HSA [].
Q3: How do this compound's blood-brain barrier permeability and liver uptake relate to its plasma protein binding?
A3: While this compound extensively binds to plasma proteins, this doesn't appear to significantly hinder its transport across the blood-brain barrier or into the liver [, ]. Studies in rats suggest that a significant portion of the protein-bound this compound remains available for tissue uptake. The rate of dissociation from the protein complex, relative to its transit time across capillary walls, plays a crucial role in its tissue extraction [].
Q4: Are there any known interactions between this compound and other drugs on plasma protein binding sites?
A4: Research using radiolabeled this compound ([14C]this compound) suggests that it shares binding sites on HSA with drugs like azapropazone, diazepam, and ibuprofen. Interestingly, high concentrations of warfarin did not displace this compound from HSA. Additionally, palmitic acid was found to decrease, while bilirubin increased, this compound binding to HSA [].
Q5: Has this compound been investigated for its effects on memory, alone or in combination with other drugs?
A5: Yes, there are studies investigating the effects of this compound, alone and in combination with diazepam, on memory []. The provided abstracts do not elaborate on the specific findings of these studies.
Q6: Are there any studies examining the combined effects of this compound and alcohol on psychological functions?
A6: Yes, research has been conducted to assess the effects of alcohol on psychological functions in individuals treated with this compound, diazepam, or placebo for 8 days []. The abstract does not provide details on the specific outcomes observed.
Q7: Does the structure of this compound provide any insight into its activity?
A7: While the provided abstracts don't specify this compound's molecular formula, weight, or spectroscopic data, they highlight its interaction with benzodiazepine receptors. This suggests structural similarities to benzodiazepines, a class of drugs known to modulate GABAergic neurotransmission. Further research focusing on this compound's structure-activity relationship (SAR) would be valuable to understand how modifications to its structure might influence its activity, potency, and selectivity.
Q8: What is the metabolic fate of this compound in the body?
A9: While the provided abstracts don't delve into detailed metabolic pathways, research indicates that this compound is completely cleared from the system during a single pass through the liver []. This suggests efficient hepatic metabolism of the drug. Further investigation into the specific metabolic enzymes involved and the resulting metabolites would be beneficial.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[(3S,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B1194569.png)




